

Technical Support Center: Ceftazidime Pentahydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ceftazidime pentahydrate	
Cat. No.:	B7887694	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antibacterial activity of **ceftazidime pentahydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of ceftazidime pentahydrate in aqueous solutions?

A1: The maximum stability of ceftazidime in aqueous solutions is observed in the pH range of 4.5 to 6.5.[1][2] Within this range, the degradation of the drug is relatively independent of pH.

Q2: How does pH outside the optimal range affect the stability of ceftazidime?

A2: Outside the optimal pH range of 4.5-6.5, ceftazidime degradation is accelerated.[1][2] Both acidic and alkaline conditions increase the rate of hydrolysis. At a pH of ≤4, immediate precipitation of ceftazidime may occur.[3] In alkaline conditions (pH > 6.5), the degradation is catalyzed by hydroxyl ions.[4]

Q3: What are the primary degradation products of ceftazidime?

A3: The main degradation products of ceftazidime in aqueous solutions are pyridine and the Δ -2 isomer of ceftazidime.[5][6] The formation of these products is a result of the hydrolysis of the β -lactam ring.

Q4: How does pH influence the antibacterial activity of ceftazidime?



A4: The effect of pH on the antibacterial activity of ceftazidime can be organism-dependent. For some Enterobacteriaceae, an acidic environment (pH 5 or 6) can lead to a 4- to 16-fold increase in the Minimum Inhibitory Concentration (MIC), indicating reduced activity. Conversely, for Pseudomonas aeruginosa, an acidic pH may result in a decrease in the MIC (increased activity) or have no adverse effect on its bactericidal and bacteriostatic properties.[7]

Q5: Can the buffer used in my solution affect the stability of ceftazidime?

A5: Yes, certain buffers can accelerate the hydrolysis of ceftazidime. Formate, acetate, phosphate, and borate buffers have been shown to have a catalytic effect on its degradation.[2] When preparing ceftazidime solutions, it is crucial to consider the potential impact of the chosen buffer system on the drug's stability.

Troubleshooting Guides

Problem: I am observing a rapid loss of ceftazidime potency in my experiments.

- Possible Cause 1: Suboptimal pH of the solution.
 - Troubleshooting Step: Measure the pH of your ceftazidime solution. Ensure it falls within
 the optimal stability range of 4.5 to 6.5.[1][2] Adjust the pH using an appropriate buffer
 system if necessary, being mindful of the catalytic effects of certain buffers.
- Possible Cause 2: Inappropriate storage temperature.
 - Troubleshooting Step: Ceftazidime degradation is temperature-dependent.[3] Store reconstituted solutions at the recommended temperature, typically refrigerated (2-8°C), to minimize degradation.
- Possible Cause 3: Use of a catalytic buffer.
 - Troubleshooting Step: If using a buffer, verify if it is known to accelerate ceftazidime hydrolysis (e.g., formate, acetate, phosphate, borate).[2] Consider switching to a noncatalytic buffer system if possible.

Problem: My antibacterial susceptibility tests are yielding inconsistent MIC values for ceftazidime.



- Possible Cause 1: Variation in the pH of the test medium.
 - Troubleshooting Step: The pH of the culture medium can significantly impact the MIC of ceftazidime, with the effect varying between different bacterial species.[1][7] Standardize and control the pH of your growth media across all experiments to ensure reproducible results.
- Possible Cause 2: Degradation of ceftazidime during the assay.
 - Troubleshooting Step: If the duration of your susceptibility testing is long, significant degradation of ceftazidime may occur, especially if the medium's pH is outside the optimal stability range. Prepare fresh ceftazidime solutions for your assays and consider the stability of the drug under your specific experimental conditions.

Data Presentation

Table 1: Impact of pH on Ceftazidime-Avibactam MIC against various bacterial isolates.

Organism	Isolate	Standard MIC (µg/mL) at pH 7.2- 7.4	MIC (μg/mL) at pH 5	MIC (μg/mL) at pH 6	MIC (µg/mL) at pH 8
E. coli	1	0.25	4	1	0.25
K. pneumoniae	2	0.5	8	2	0.5
P. aeruginosa	3	2	0.5	1	2
P. aeruginosa	4	4	1	2	4

Data adapted from a study on ceftazidime-avibactam.[1] Bolded values indicate a change in MIC of \geq 4-fold.

Table 2: Stability of Ceftazidime in different buffer solutions at 30°C.



рН	Buffer	Time to 90% Potency (t90)
4.4	Acetate	~1.5 days[2]
5.5	Phosphate	~1.5 days[2]
6.5	Phosphate	~1.5 days[1][2]

Experimental Protocols

Protocol 1: Determination of Ceftazidime Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify ceftazidime concentration over time at different pH values.

- Preparation of Solutions:
 - Prepare a stock solution of **ceftazidime pentahydrate** in purified water.
 - Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 5, 6, 7, and 8).
 - Dilute the ceftazidime stock solution with each buffer to achieve the final desired concentration for the stability study.
- Incubation:
 - Store the prepared ceftazidime solutions at a constant, controlled temperature (e.g., 25°C or 37°C).
 - Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
 - Mobile Phase: A suitable mixture of a buffer (e.g., 10 mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).



• Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of 254 nm.

Injection Volume: 20 μL.

Data Analysis:

- Quantify the peak area of ceftazidime at each time point.
- Plot the natural logarithm of the ceftazidime concentration versus time.
- Determine the degradation rate constant (k) from the slope of the linear regression. The degradation of ceftazidime follows first-order kinetics.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values

This protocol describes the broth microdilution method to assess the impact of pH on the antibacterial activity of ceftazidime.

Preparation of Media:

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) at different pH values (e.g., pH 5, 6, 7.2-7.4, and 8) by adjusting with sterile HCl or NaOH.

Preparation of Inoculum:

- Grow the bacterial isolate to be tested overnight on an appropriate agar medium.
- Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a
 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in the test wells.

Preparation of Ceftazidime Dilutions:

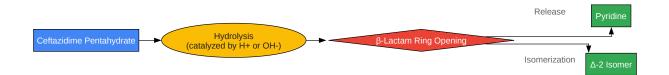
Prepare a stock solution of ceftazidime.



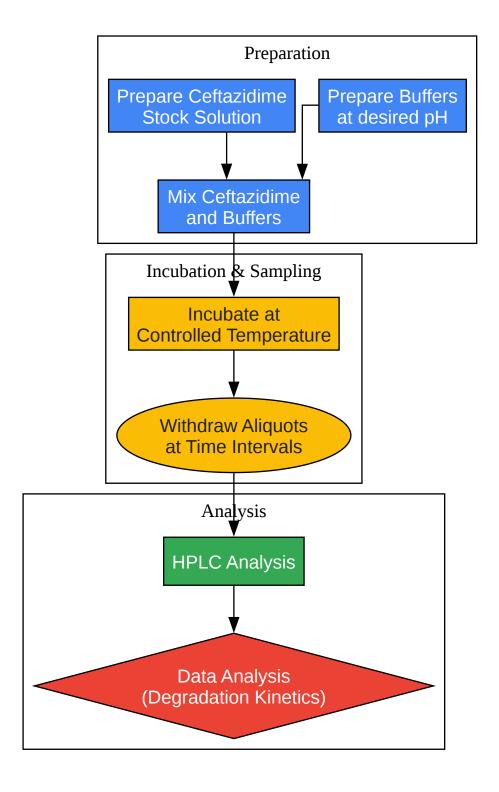
- Perform serial twofold dilutions of the ceftazidime stock solution in the pH-adjusted
 CAMHB in 96-well microtiter plates.
- · Inoculation and Incubation:
 - Inoculate each well of the microtiter plates with the prepared bacterial inoculum.
 - Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH value.
 - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- · Determination of MIC:
 - The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Visualizations

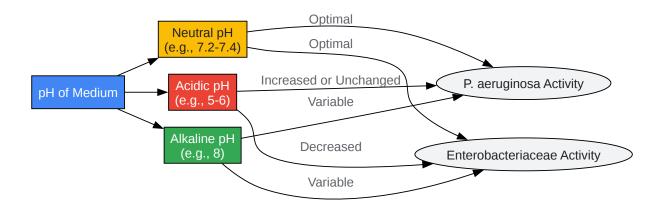












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- To cite this document: BenchChem. [Technical Support Center: Ceftazidime Pentahydrate Stability and Activity]. BenchChem, [2025]. [Online PDF]. Available at:



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